molecular formula C6H2ClFNNaO2 B2872811 Sodium 5-chloro-2-fluoropyridine-3-carboxylate CAS No. 2059971-31-0

Sodium 5-chloro-2-fluoropyridine-3-carboxylate

Cat. No. B2872811
CAS RN: 2059971-31-0
M. Wt: 197.53
InChI Key: NMEHXGFRWKDJQK-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C6H2ClFNNaO2 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as Sodium 5-chloro-2-fluoropyridine-3-carboxylate, is a topic of interest due to their unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles have been presented .


Molecular Structure Analysis

The molecular structure of Sodium 5-chloro-2-fluoropyridine-3-carboxylate consists of a pyridine ring with a sodium atom, a chlorine atom, a fluorine atom, and a carboxylate group attached to it . The exact structure can be found in chemical databases or literature .


Chemical Reactions Analysis

Fluoropyridines, including Sodium 5-chloro-2-fluoropyridine-3-carboxylate, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents in the aromatic ring . The synthesis of fluoropyridines remains a challenging problem .

Scientific Research Applications

Preparation and Synthesis Techniques

  • Preparation of Hydroxypyridine-Thiones: Research explored the reactions of chloro-fluoropyridine derivatives in the synthesis of hydroxypyridine-thiones, highlighting the efficiency of specific solvents and conditions in producing desired compounds for further applications in chemical synthesis (Jankowiak, Jakowiecki, & Kaszyński, 2008).
  • Optimisation in the Synthesis of Sodium Channel Modulators: Significant optimizations in the synthesis of Nav1.8 sodium channel modulators, starting from related pyridine carboxylates, were achieved to improve yield and reproducibility, indicating the potential for developing novel therapeutic agents (Fray et al., 2010).
  • Novel Synthesis of 1,2,3-Triazoles: The reaction of sodium azide with chloro-fluoropyridine derivatives in ionic liquids facilitated the synthesis of 1,2,3-triazoles, demonstrating a unique approach to generating compounds with potential applications in material science and pharmacology (Zhong & Guo, 2010).

Analytical and Environmental Applications

  • Advanced Oxidation Processes: Studies have shown the dual effects of chloride ions in advanced oxidation processes, suggesting implications for the formation of chlorinated aromatic compounds during wastewater treatment, highlighting the importance of understanding the reactivity of chloro-fluoropyridine derivatives in environmental contexts (Yuan et al., 2011).

Material Science and Electrochemistry

  • Electrolyte Additives for Rechargeable Na Batteries: The use of fluorinated carbonate as an electrolyte additive improved the reversibility of electrochemical sodium insertion, showcasing the relevance of chloro-fluoropyridine derivatives in enhancing the performance of sodium-based batteries (Komaba et al., 2011).

Chemoselective Synthesis

  • Chemoselective Amination: Research demonstrated the selective functionalization of chloro-fluoropyridine derivatives, providing insights into the development of novel synthetic methodologies that can be applied in the synthesis of complex organic molecules (Stroup et al., 2007).

Future Directions

Fluoropyridines, including Sodium 5-chloro-2-fluoropyridine-3-carboxylate, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and other fluorinated chemicals . The future directions in this field may include the development of more efficient synthesis methods and the exploration of new applications .

properties

IUPAC Name

sodium;5-chloro-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEHXGFRWKDJQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)[O-])F)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-chloro-2-fluoropyridine-3-carboxylate

CAS RN

2059971-31-0
Record name sodium 5-chloro-2-fluoropyridine-3-carboxylate
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